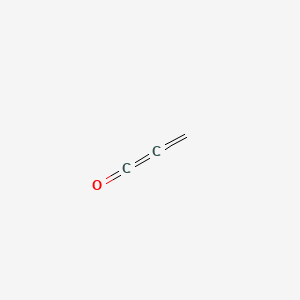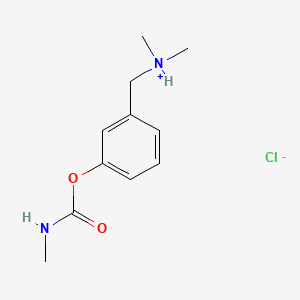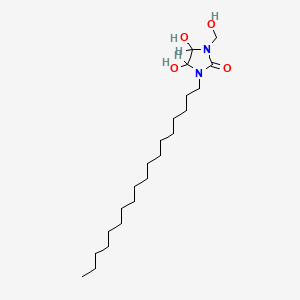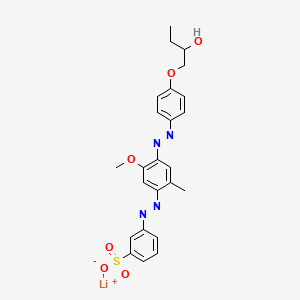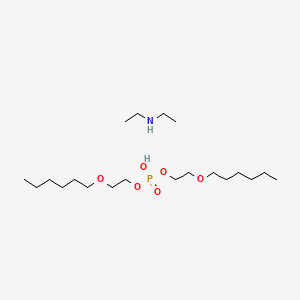
Diethylammonium bis(2-(hexyloxy)ethyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylammonium bis(2-(hexyloxy)ethyl) phosphate is a chemical compound with the molecular formula C20H46NO6P. It is primarily used as a liquid electrolyte in various electrochemical applications, including batteries and supercapacitors. This compound is known for its excellent ionic conductivity and stability, making it a valuable component in energy storage devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethylammonium bis(2-(hexyloxy)ethyl) phosphate typically involves the reaction of diethylamine with bis(2-(hexyloxy)ethyl) phosphate under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature of around 0°C to room temperature. The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include additional purification steps, such as recrystallization or distillation, to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Diethylammonium bis(2-(hexyloxy)ethyl) phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of different substituted derivatives.
Applications De Recherche Scientifique
Diethylammonium bis(2-(hexyloxy)ethyl) phosphate has several scientific research applications, including:
Chemistry: It is used as an electrolyte in electrochemical cells and batteries.
Biology: The compound can be used in biological studies involving ion transport and membrane permeability.
Industry: It is utilized in the manufacturing of energy storage devices, such as supercapacitors and lithium-ion batteries.
Mécanisme D'action
The mechanism by which Diethylammonium bis(2-(hexyloxy)ethyl) phosphate exerts its effects involves its role as an electrolyte. The compound dissociates into ions in solution, facilitating the movement of charge within the electrochemical cell. The molecular targets and pathways involved include the interaction with electrode surfaces and the transport of ions through the electrolyte.
Comparaison Avec Des Composés Similaires
Lithium hexafluorophosphate
Tetraethylammonium tetrafluoroborate
Potassium hexafluorophosphate
Sodium perchlorate
Propriétés
Numéro CAS |
64051-24-7 |
|---|---|
Formule moléculaire |
C16H35O6P.C4H11N C20H46NO6P |
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
bis(2-hexoxyethyl) hydrogen phosphate;N-ethylethanamine |
InChI |
InChI=1S/C16H35O6P.C4H11N/c1-3-5-7-9-11-19-13-15-21-23(17,18)22-16-14-20-12-10-8-6-4-2;1-3-5-4-2/h3-16H2,1-2H3,(H,17,18);5H,3-4H2,1-2H3 |
Clé InChI |
QDSQRWVNSFBMNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCCOP(=O)(O)OCCOCCCCCC.CCNCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


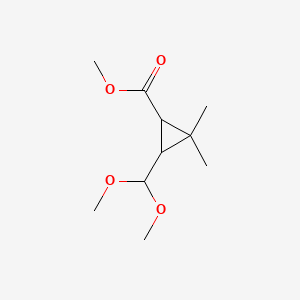
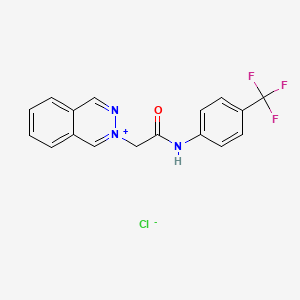
![5-Anilino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B15346400.png)
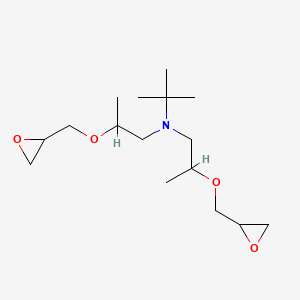
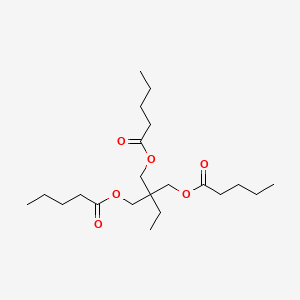
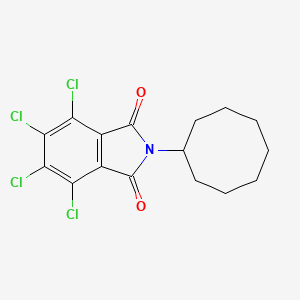
![4-[Diethyl(methyl)azaniumyl]-2,2-diphenylbutanimidate--hydrogen iodide (1/1)](/img/structure/B15346417.png)
![Palladium, di-mu-chlorodichlorobis[1,1'-thiobis[butane]]di-](/img/structure/B15346419.png)
